![molecular formula C20H24ClN5O2 B2396800 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 866733-83-7](/img/no-structure.png)
8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in DNA synthesis and repair. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
Studies have shown that 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione exhibits a range of biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death. Additionally, 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. The compound has also been found to possess antimicrobial, anti-inflammatory, and antiviral properties, which may be attributed to its ability to disrupt cell membranes and interfere with metabolic processes.
実験室実験の利点と制限
8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has several advantages for lab experiments. It is a highly potent compound that exhibits a range of biological activities, making it a valuable tool for investigating the mechanisms of disease and developing new treatments. The compound is also relatively easy to synthesize, allowing for large-scale production. However, there are also some limitations associated with the use of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione in lab experiments. The compound may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood, which may complicate data interpretation.
将来の方向性
There are several future directions for the study of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione. One area of research is the development of new analogs of the compound with improved potency and selectivity. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, studies could be conducted to better understand the mechanism of action of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione and its effects on cellular processes. Finally, the compound could be evaluated for its potential use in the development of new diagnostic tools for the detection and monitoring of diseases.
合成法
The synthesis of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione involves the reaction of 2,6-dioxopurine with 2-chlorobenzylamine and 1-aminocyclohexane in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the desired product. The synthesis method has been optimized to obtain high yields of the compound with high purity.
科学的研究の応用
8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. The compound has also been found to possess antimicrobial, anti-inflammatory, and antiviral properties. Studies have been conducted to investigate the potential use of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
特性
CAS番号 |
866733-83-7 |
|---|---|
製品名 |
8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
分子式 |
C20H24ClN5O2 |
分子量 |
401.9 |
IUPAC名 |
8-(azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H24ClN5O2/c1-23-17-16(18(27)24(2)20(23)28)26(13-14-9-5-6-10-15(14)21)19(22-17)25-11-7-3-4-8-12-25/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3 |
InChIキー |
MBIYBMYZJAGKDH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC4=CC=CC=C4Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Phenoxyethyl)sulfonyl]morpholine](/img/structure/B2396718.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2396720.png)
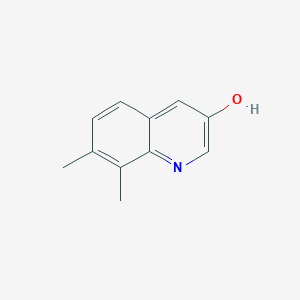
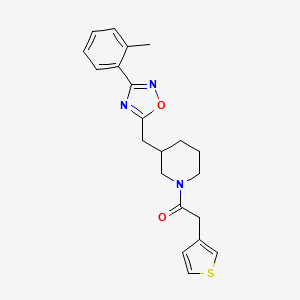

![cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2396725.png)
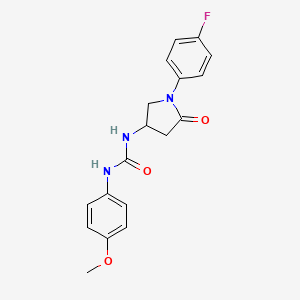
![4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2396729.png)
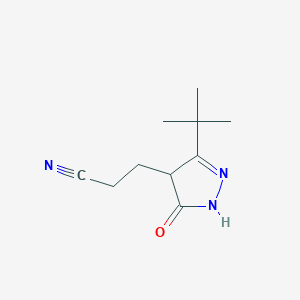
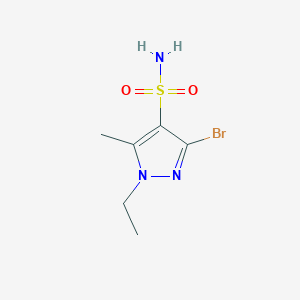
![N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2396734.png)
![(Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2396738.png)
![4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol](/img/structure/B2396740.png)